Cas no 74331-71-8 (4-chloro-1-ethynyl-2-methylbenzene)
4-chloro-1-ethynyl-2-methylbenzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene,4-chloro-1-ethynyl-2-methyl-
- 4-CHLORO-1-ETHYNYL-2-METHYL-BENZENE
- 4-chloro-1-ethynyl-2-methylbenzene
- A1-00961
- SCHEMBL17404394
- DTXSID00699251
- 74331-71-8
- EN300-1254849
- AKOS010651517
- CS-0226007
-
- Inchi: 1S/C9H7Cl/c1-3-8-4-5-9(10)6-7(8)2/h1,4-6H,2H3
- InChI Key: BVHBBLNZXUAWLN-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C#C)=C(C)C=1
Computed Properties
- Exact Mass: 150.0236279g/mol
- Monoisotopic Mass: 150.0236279g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 0Ų
4-chloro-1-ethynyl-2-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1254849-0.05g |
4-chloro-1-ethynyl-2-methylbenzene |
74331-71-8 | 95% | 0.05g |
$229.0 | 2023-06-08 | |
| Enamine | EN300-1254849-0.1g |
4-chloro-1-ethynyl-2-methylbenzene |
74331-71-8 | 95% | 0.1g |
$342.0 | 2023-06-08 | |
| Enamine | EN300-1254849-0.25g |
4-chloro-1-ethynyl-2-methylbenzene |
74331-71-8 | 95% | 0.25g |
$487.0 | 2023-06-08 | |
| Enamine | EN300-1254849-0.5g |
4-chloro-1-ethynyl-2-methylbenzene |
74331-71-8 | 95% | 0.5g |
$768.0 | 2023-06-08 | |
| Enamine | EN300-1254849-1.0g |
4-chloro-1-ethynyl-2-methylbenzene |
74331-71-8 | 95% | 1g |
$986.0 | 2023-06-08 | |
| Enamine | EN300-1254849-2.5g |
4-chloro-1-ethynyl-2-methylbenzene |
74331-71-8 | 95% | 2.5g |
$1931.0 | 2023-06-08 | |
| Enamine | EN300-1254849-5.0g |
4-chloro-1-ethynyl-2-methylbenzene |
74331-71-8 | 95% | 5g |
$2858.0 | 2023-06-08 | |
| Enamine | EN300-1254849-10.0g |
4-chloro-1-ethynyl-2-methylbenzene |
74331-71-8 | 95% | 10g |
$4236.0 | 2023-06-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1296677-50mg |
4-Chloro-1-ethynyl-2-methylbenzene |
74331-71-8 | 98% | 50mg |
¥5353.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1296677-100mg |
4-Chloro-1-ethynyl-2-methylbenzene |
74331-71-8 | 98% | 100mg |
¥8618.00 | 2024-07-28 |
4-chloro-1-ethynyl-2-methylbenzene Related Literature
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Camelia Henríquez,Edwin Palacio,Víctor Cerdà Anal. Methods, 2014,6, 8494-8504
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
Additional information on 4-chloro-1-ethynyl-2-methylbenzene
Recent Advances in the Study of 4-Chloro-1-ethynyl-2-methylbenzene (CAS: 74331-71-8) in Chemical Biology and Pharmaceutical Research
4-Chloro-1-ethynyl-2-methylbenzene (CAS: 74331-71-8) is a chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its chloro and ethynyl functional groups, serves as a versatile intermediate in the synthesis of more complex molecules. Recent studies have explored its utility in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases. The unique structural features of 4-chloro-1-ethynyl-2-methylbenzene make it a valuable building block for the construction of pharmacologically active compounds.
One of the key areas of research involving 4-chloro-1-ethynyl-2-methylbenzene is its role in click chemistry, a powerful tool for the modular synthesis of complex molecules. The ethynyl group in this compound allows for efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used in bioconjugation and drug discovery. Recent publications have highlighted the use of this compound in the synthesis of triazole derivatives, which exhibit a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These findings underscore the potential of 4-chloro-1-ethynyl-2-methylbenzene as a key intermediate in medicinal chemistry.
In addition to its applications in click chemistry, 4-chloro-1-ethynyl-2-methylbenzene has been investigated for its potential as a precursor in the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of pharmaceutical research, and the ability to efficiently synthesize these structures is of paramount importance. Recent studies have demonstrated the utility of this compound in the construction of indole and benzofuran derivatives, which are known for their diverse pharmacological profiles. These advancements highlight the compound's versatility and its potential to contribute to the development of new therapeutic agents.
Another significant area of research involves the use of 4-chloro-1-ethynyl-2-methylbenzene in the development of small-molecule inhibitors. Researchers have explored its incorporation into inhibitors targeting enzymes such as kinases and proteases, which play critical roles in various disease pathways. For instance, a recent study reported the synthesis of a series of kinase inhibitors using 4-chloro-1-ethynyl-2-methylbenzene as a key intermediate. These inhibitors exhibited promising activity in preclinical models, suggesting their potential for further development as therapeutic agents. Such findings emphasize the compound's relevance in drug discovery and its ability to facilitate the creation of novel inhibitors.
Despite the promising applications of 4-chloro-1-ethynyl-2-methylbenzene, challenges remain in its large-scale synthesis and purification. Recent efforts have focused on optimizing synthetic routes to improve yield and purity, as well as developing greener and more sustainable methods for its production. Advances in catalytic processes and the use of alternative solvents have shown potential in addressing these challenges. These developments are critical for ensuring the compound's availability and affordability for research and industrial applications.
In conclusion, 4-chloro-1-ethynyl-2-methylbenzene (CAS: 74331-71-8) represents a valuable compound in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, coupled with its potential in drug discovery, makes it a subject of ongoing investigation. Recent studies have highlighted its applications in click chemistry, heterocyclic synthesis, and inhibitor development, among others. As research continues to uncover new uses for this compound, it is expected to play an increasingly important role in the development of novel therapeutic agents. Future studies should focus on addressing synthetic challenges and exploring its potential in emerging areas of research.
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